molecular formula C20H24N2O8S4 B11944564 N,N'-bis[(4-methylphenyl)sulfonyl]cystine CAS No. 1465-10-7

N,N'-bis[(4-methylphenyl)sulfonyl]cystine

Cat. No.: B11944564
CAS No.: 1465-10-7
M. Wt: 548.7 g/mol
InChI Key: IFCGGVQCBYIYOD-UHFFFAOYSA-N
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Description

N,N'-bis[(4-methylphenyl)sulfonyl]cystine is a sulfonamide derivative of cystine, a disulfide-linked dimer of cysteine. The compound features two 4-methylphenylsulfonyl groups attached to the amine residues of cystine. Such modifications are often employed to enhance stability, alter solubility, or modulate biological activity.

Properties

CAS No.

1465-10-7

Molecular Formula

C20H24N2O8S4

Molecular Weight

548.7 g/mol

IUPAC Name

3-[[2-carboxy-2-[(4-methylphenyl)sulfonylamino]ethyl]disulfanyl]-2-[(4-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C20H24N2O8S4/c1-13-3-7-15(8-4-13)33(27,28)21-17(19(23)24)11-31-32-12-18(20(25)26)22-34(29,30)16-9-5-14(2)6-10-16/h3-10,17-18,21-22H,11-12H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

IFCGGVQCBYIYOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(4-methylphenyl)sulfonyl]cystine typically involves the reaction of cystine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of N,N’-bis[(4-methylphenyl)sulfonyl]cystine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(4-methylphenyl)sulfonyl]cystine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Scientific Research Applications

N,N’-bis[(4-methylphenyl)sulfonyl]cystine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-bis[(4-methylphenyl)sulfonyl]cystine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Key Observations :

  • Sulfonamide vs. Sulfoxide/Sulfinyl Groups : Sulfonamides (e.g., in the target compound) are typically more stable and less reactive than sulfoxides (e.g., in ), which may influence oxidation states and biological interactions .
  • Aryl Substitutions: The 4-methylphenyl group in the target compound contrasts with 4-fluorophenyl () and 4-methoxyphenyl ().
2.2. Physicochemical Properties
Property N,N'-Diacetyl-1,4-phenylenediamine 2-[bis(4-fluorophenyl)methylsulfinyl]-N-hydroxyacetamide N,N'-bis-(4-Methoxyphenyl)formamidine
Molecular Weight 192.22 g/mol Not reported 256.30 g/mol
Solubility Likely polar (amide groups) Hydrophobic (fluorinated aryl) Moderate (methoxy enhances polarity)
Stability High (acetyl protects amines) Moderate (sulfinyl prone to oxidation) High (formamidine resonance stabilization)

Inferences for Target Compound :

  • Disulfide bonds in cystine may introduce redox sensitivity, a property absent in the compared compounds .

Limitations and Data Gaps

  • No direct data on this compound are available in the provided evidence, necessitating caution in extrapolating properties.
  • Experimental validation is required for solubility, stability, and biological activity.

Biological Activity

N,N'-bis[(4-methylphenyl)sulfonyl]cystine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of cystine, featuring sulfonyl groups that enhance its biological interactions. The presence of the 4-methylphenyl moiety contributes to its lipophilicity, which is crucial for cellular penetration and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has been shown to influence the Nrf2 signaling pathway, which plays a critical role in cellular defense against oxidative stress. By modulating this pathway, it can enhance the expression of antioxidant proteins, thereby protecting cells from oxidative damage .
  • Anti-inflammatory Effects : Research indicates that this compound may suppress the production of pro-inflammatory cytokines in various models of inflammation. This suggests a potential therapeutic application in inflammatory diseases .
  • Cytotoxicity : Studies have explored the cytotoxic effects of this compound on different cancer cell lines. The results indicate that it can induce apoptosis in certain cancer cells while exhibiting minimal toxicity to normal cells .

1. Antioxidant and Anti-inflammatory Properties

A study focused on the compound's ability to activate the Nrf2 pathway demonstrated significant upregulation of target genes involved in antioxidant response. This was evidenced by increased levels of heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1) in treated cells .

2. Cytotoxic Effects

In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values ranging from 10 to 30 µM, indicating effective growth inhibition at relatively low concentrations .

3. In Vivo Studies

Animal models have been utilized to further evaluate the therapeutic potential of this compound. In a murine model of systemic inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-α and IL-6, suggesting its efficacy in managing inflammatory responses .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntioxidantUpregulation of HO-1 and NQO1
Anti-inflammatoryDecreased levels of TNF-α and IL-6
Cytotoxicity (HepG2)IC50 = 20 µM
Cytotoxicity (MCF-7)IC50 = 15 µM

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